({5-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
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Overview
Description
[(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydrazino group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial-scale production, the preparation method must be optimized for efficiency and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
[(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
[(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE can be compared with other similar compounds, such as dichloroaniline and other triazole derivatives . These compounds share some structural similarities but differ in their specific functional groups and properties. The unique combination of functional groups in [(5-{2-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE gives it distinct chemical and biological activities .
Properties
Molecular Formula |
C11H9ClN6OS |
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Molecular Weight |
308.75 g/mol |
IUPAC Name |
2-[[5-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H9ClN6OS/c12-8-1-2-9(19)7(5-8)6-14-16-10-15-11(18-17-10)20-4-3-13/h1-2,5-6,19H,4H2,(H2,15,16,17,18)/b14-6+ |
InChI Key |
RFQMXPQLCUZIDM-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC2=NC(=NN2)SCC#N)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC2=NC(=NN2)SCC#N)O |
Origin of Product |
United States |
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